5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

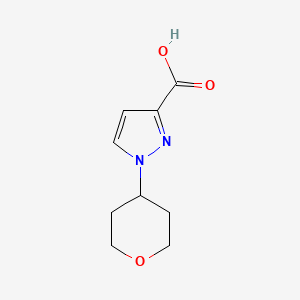

The compound 5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1H-pyrazole is a derivative of the 1H-pyrazole family, which is characterized by the presence of a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms. This particular compound is further modified with chlorophenyl groups and a sulfonyl group, indicating potential for diverse chemical reactivity and biological activity .

Synthesis Analysis

The synthesis of related 1H-pyrazole derivatives often involves the cyclization of hydrazones or the reaction of enaminones with hydrazines. For instance, the synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles is achieved through the reaction of N-allenic sulfonylhydrazones with controlled migrations of sulfonyl groups, influenced by the choice of Lewis acids . Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which shares the chlorophenyl moiety with our compound of interest, is a multi-step process starting from 4-chlorobenzoic acid and involves esterification, hydrazination, and cyclization steps .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallographic analysis. For example, the crystal structure of a closely related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined to crystallize in the triclinic space group with specific cell parameters, and its structure was further supported by DFT calculations . These techniques are essential for confirming the regiochemistry and the overall molecular geometry of such compounds.

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazole derivatives can be quite varied. For instance, the sulfonylation of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole with p-toluenesulfonyl chloride indicates that these compounds can undergo further functionalization . Additionally, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrates the potential for these molecules to be modified into more complex structures with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. For example, the crystallographic analysis provides insights into the solid-state properties, such as crystal packing and hydrogen bonding patterns . Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential maps, offer predictions about the chemical reactivity and stability of these compounds . Additionally, the solubility and existence of different ionic forms in solution, as observed for some derivatives, are important for understanding their behavior in various environments .

Scientific Research Applications

Chemical Synthesis and Characterization

- Synthesis and Sulphonylation : A study presents experimental data on the synthesis and sulphonylation of related pyrazole derivatives. The structural characteristics of these compounds were determined using IR, UV, and NMR spectroscopy, highlighting the methods used in characterizing such chemical structures (Diana et al., 2018).

- Crystal Structure and Molecular Docking : Research includes the determination of crystal structures of certain tetrazole derivatives similar in structure to the compound . The paper also describes molecular docking studies to understand the orientation and interaction of molecules within specific enzymes, highlighting the compound's potential role in enzyme inhibition (Al-Hourani et al., 2015).

Biological Activities and Applications

- Antimicrobial Activities : A paper reports on the synthesis of phenyl sulfonyl pyrazoline derivatives and their antimicrobial activities, indicating the compound's potential in developing antimicrobial agents (Shah et al., 2014).

- Antitumor and Antiviral Activities : The synthesis of pyrazole derivatives has been linked to antitumor and antiviral activities, suggesting potential therapeutic applications of related compounds in medical research (Chen et al., 2010).

- Herbicidal and Insecticidal Activities : Research on a series of N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, demonstrated favorable herbicidal and insecticidal activities, indicating potential agricultural applications (Wang et al., 2015).

properties

IUPAC Name |

5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-11-3-1-10(2-4-11)15-14(9-18-19-15)22(20,21)13-7-5-12(17)6-8-13/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWBYBFUHLUNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)

![2-Chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2526481.png)

![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)